molecular formula C8H14O5 B14285078 2,3,4-Trihydroxybutyl 2-methylprop-2-enoate CAS No. 138149-51-6

2,3,4-Trihydroxybutyl 2-methylprop-2-enoate

Cat. No.: B14285078
CAS No.: 138149-51-6
M. Wt: 190.19 g/mol
InChI Key: QVIDBAWQJQHTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trihydroxybutyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derived from 2-methylprop-2-enoic acid and 2,3,4-trihydroxybutanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trihydroxybutyl 2-methylprop-2-enoate typically involves the esterification of 2,3,4-trihydroxybutanol with 2-methylprop-2-enoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trihydroxybutyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes.

    Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.

    Substitution: Substitution reactions can yield various esters or ethers depending on the reagents used.

Mechanism of Action

The mechanism of action of 2,3,4-trihydroxybutyl 2-methylprop-2-enoate in drug delivery systems involves the formation of a hydrogel matrix that can encapsulate drug molecules. The hydrogel matrix swells in the presence of water, allowing for the controlled release of the drug over time. The molecular targets and pathways involved in this process are primarily related to the physical properties of the hydrogel and its interaction with the encapsulated drug molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trihydroxybutyl 2-methylprop-2-enoate is unique due to its multiple hydroxyl groups, which provide additional sites for chemical modification and functionalization. This makes it particularly versatile in the synthesis of complex polymers and drug delivery systems.

Properties

138149-51-6

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

2,3,4-trihydroxybutyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H14O5/c1-5(2)8(12)13-4-7(11)6(10)3-9/h6-7,9-11H,1,3-4H2,2H3

InChI Key

QVIDBAWQJQHTEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(C(CO)O)O

Origin of Product

United States

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